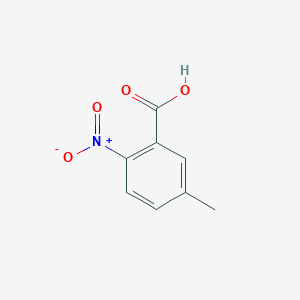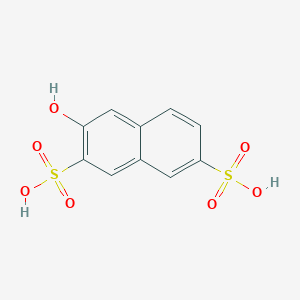
Betahistine
Vue d'ensemble
Description
La bétahistine est un composé synthétique principalement utilisé comme médicament contre le vertige. Elle est généralement prescrite pour les troubles de l’équilibre ou pour soulager les symptômes de vertige. La bétahistine a été enregistrée pour la première fois en Europe en 1970 pour le traitement de la maladie de Ménière, un trouble de l’oreille interne qui provoque des épisodes de vertige, d’acouphènes et de perte auditive . son efficacité dans le traitement de la maladie de Ménière reste un sujet de débat .
Mécanisme D'action
La bétahistine agit principalement comme un faible agoniste des récepteurs H1 de l’histamine et comme un antagoniste des récepteurs H3 de l’histamine . Cette double action entraîne une vasodilatation et une augmentation de la perméabilité des vaisseaux sanguins de l’oreille interne, ce qui contribue à soulager les symptômes du vertige . La bétahistine augmente également le débit sanguin dans le cerveau, en particulier dans l’oreille interne, ce qui contribue encore à ses effets thérapeutiques .
Applications De Recherche Scientifique
Betahistine has a wide range of scientific research applications, including:
Biology: It is used to study the effects of histamine receptor modulation on cellular processes.
Medicine: This compound is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease.
Industry: This compound is used in the pharmaceutical industry for the production of anti-vertigo medications.
Analyse Biochimique
Biochemical Properties
Betahistine interacts with several enzymes, proteins, and other biomolecules. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action facilitates the modulation of neurotransmitter release, including acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . This compound’s interaction with these receptors leads to increased neuronal excitation in the vestibular nuclei, aiding in vestibular compensation .
Cellular Effects
This compound influences various types of cells and cellular processes. It increases blood flow in the brain, particularly in the inner ear’s cochlear and vestibular parts . This enhanced blood flow helps alleviate symptoms of vertigo and balance disorders. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters . These changes contribute to improved cellular function and reduced symptoms of dizziness and tinnitus.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with histamine receptors. As a partial agonist of the H1 histamine receptor, this compound stimulates these receptors, leading to vasodilation and increased blood flow . As an antagonist of the H3 histamine receptor, this compound inhibits these receptors, resulting in increased release of neurotransmitters . These combined actions help regulate neuronal excitation and improve vestibular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its efficacy in reducing symptoms of vertigo and balance disorders over extended periods . The stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces symptoms of vertigo and improves balance . At higher doses, this compound can cause adverse effects, including gastrointestinal disturbances and headaches . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound’s therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . Monoamine oxidase enzymes are responsible for the metabolism of this compound . This metabolic pathway involves the oxidation of this compound, leading to the formation of its inactive metabolite . The interaction with monoamine oxidase enzymes is crucial for the regulation of this compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues, such as the inner ear, are essential for its therapeutic effects . The distribution of this compound within cells and tissues influences its efficacy in treating vertigo and balance disorders.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s presence in the inner ear’s cochlear and vestibular parts is crucial for its therapeutic effects . The subcellular localization of this compound ensures its interaction with the appropriate receptors and biomolecules, enhancing its efficacy in treating vertigo and balance disorders.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’une des principales voies de synthèse de la bétahistine implique la réaction de la 2-vinylpyridine avec une solution aqueuse de sel de méthylamine dans un réacteur à écoulement continu. La réaction est effectuée dans une plage de température de 100 à 250 °C, avec un temps de séjour d’au moins 0,6 minute . Une autre méthode utilise la 2-méthylpyridine comme matière première initiale, suivie d’une série de réactions comprenant l’addition, la déshydratation, la condensation et la formation de sel pour obtenir le chlorhydrate de bétahistine .
Méthodes de production industrielle
La production industrielle de la bétahistine implique généralement l’utilisation de réacteurs à écoulement continu pour assurer des taux de conversion élevés des matières premières, une sélectivité et un rendement élevés des produits, un faible résidu de solvant et des temps de réaction courts . Le procédé est conçu pour être simple et pratique, exempt de réactions dangereuses, toxiques et nocives, ce qui donne un produit de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La bétahistine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La bétahistine peut être oxydée pour former de l’acide 2-pyridylacétique.
Réduction : Les réactions de réduction sont moins fréquentes pour la bétahistine en raison de sa structure stable.
Substitution : La bétahistine peut subir des réactions de substitution, en particulier impliquant le groupe amino.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Substitution : Des réactifs tels que les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Le principal produit formé par l’oxydation de la bétahistine est l’acide 2-pyridylacétique . Les réactions de substitution peuvent donner divers dérivés en fonction des réactifs utilisés.
Applications de la recherche scientifique
La bétahistine a un large éventail d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
La bétahistine est similaire à d’autres analogues de l’histamine tels que l’histamine, la phénéthylamine et l’amphétamine . elle est unique par sa double action sur les récepteurs de l’histamine, ce qui la rend particulièrement efficace dans le traitement du vertige et des troubles de l’équilibre . D’autres composés similaires comprennent :
Histamine : Un composé naturel qui agit sur les récepteurs de l’histamine mais qui n’a pas la double action de la bétahistine.
Phénéthylamine : Un composé structurellement similaire à la bétahistine mais ayant des effets pharmacologiques différents.
Amphétamine : Un stimulant qui affecte le système nerveux central mais qui n’a pas les mêmes effets thérapeutiques sur le vertige que la bétahistine.
La combinaison unique de la bétahistine de modulation des récepteurs de l’histamine et ses effets spécifiques sur l’oreille interne en font un composé précieux dans le traitement des troubles de l’équilibre et du vertige .
Propriétés
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022665 | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.9±15.0 °C | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |
| Record name | OBE101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5638-76-6 | |
| Record name | Betahistine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | betahistine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betahistine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-144 | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of betahistine?
A1: While the precise mechanism of action remains incompletely understood, research suggests that this compound exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].
Q2: How does this compound's interaction with histamine receptors translate into its therapeutic effects?
A2: this compound's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].
Q3: What evidence supports this compound's effect on blood flow in the inner ear?
A3: Studies in animal models have shown that this compound can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, this compound is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].
Q5: What is the typical pharmacokinetic profile of this compound?
A5: this compound is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for this compound exposure in pharmacokinetic studies [, ].
Q6: What is the half-life of this compound?
A6: this compound has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.
Q7: Are there any known factors that affect this compound's pharmacokinetics?
A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase this compound's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.
Q8: What is the relationship between this compound dose and its effects?
A8: Research suggests that this compound's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with this compound administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].
Q9: What in vitro models have been used to study this compound's effects?
A9: In vitro studies have investigated the effects of this compound on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.
Q10: What animal models have been used to investigate this compound's effects on vestibular disorders?
A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of this compound's effects on behavioral recovery and neurochemical changes.
Q11: What do preclinical studies suggest about this compound's potential in other neurological conditions?
A11: Animal studies suggest that this compound may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that this compound can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].
Q12: What are the main clinical applications of this compound?
A12: this compound is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].
Q13: What is the general safety profile of this compound?
A13: this compound is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].
Q14: Have any specific drug delivery systems been explored for this compound?
A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for this compound [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


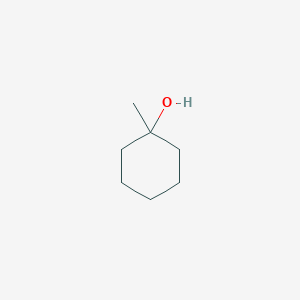
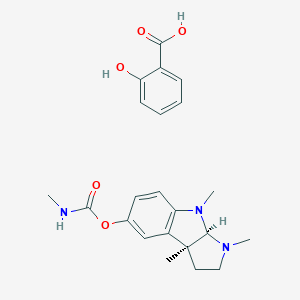
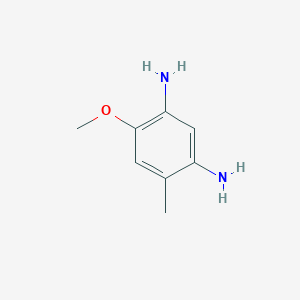
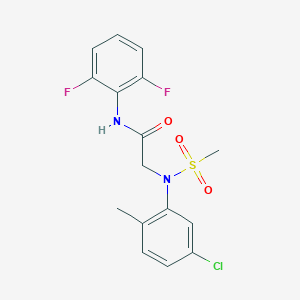
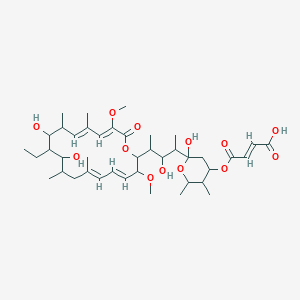
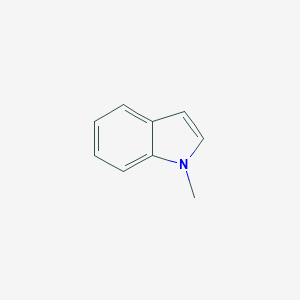
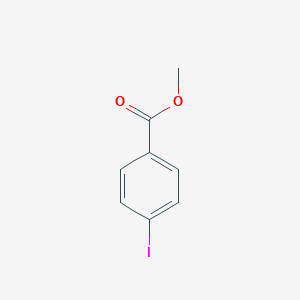
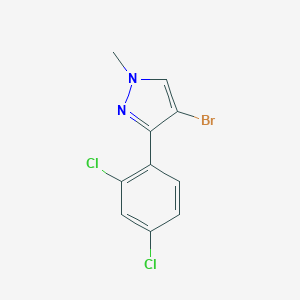
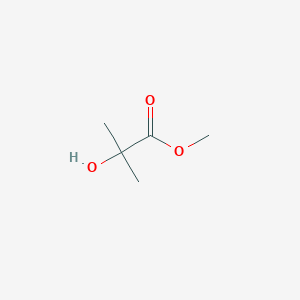
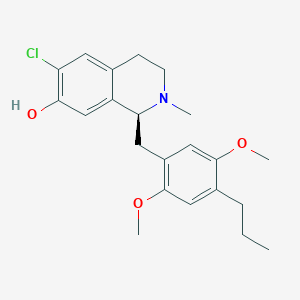
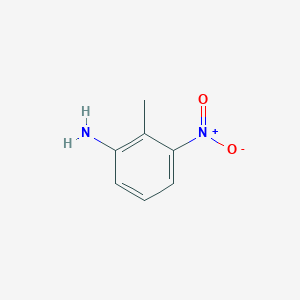
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
